molecular formula C8H7N3O B1258336 5-Amino-6-methyl-2-benzimidazolone

5-Amino-6-methyl-2-benzimidazolone

Cat. No. B1258336
M. Wt: 161.16 g/mol
InChI Key: MEVPRMYSNBGYJU-UHFFFAOYSA-N
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Patent
US06087480

Procedure details

0.01 g of ammonium vanadate and 5 g of titanium dioxide extrudate containing 1% by weight of metallic palladium and having a particle size of 3 mm (from Johnson Matthey) are added to a suspension consisting of 500 ml of water and 19.3 g of 5-methyl-6-nitrobenzimidazolone. After displacing the air with nitrogen, the latter is replaced by hydrogen at atmospheric pressure and the suspension is stirred at 65° C. for 78 hours. During this time, 105% of the theoretical amount of hydrogen, based on the 5-methyl-6-nitrobenzimidazolone, is adsorbed. The resulting suspension is then sieved through a sieve having a mesh width of 1 mm. The material remaining on the sieve is washed with 100 ml of water and the combined aqueous phases are then filtered through a paper filter and washed with 50 ml of water. Drying at 80° C. under reduced pressure (125 mbar) gives 15.1 g (93%) of 5-amino-6-methylbenzimidazolone.
Name
5-methyl-6-nitrobenzimidazolone
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-methyl-6-nitrobenzimidazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.01 g
Type
catalyst
Reaction Step Five
Quantity
5 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:5]2=[N:6][C:7](=[O:9])[N:8]=[C:4]2[CH:3]=1.[H][H]>N.O[V](=O)=O.[O-2].[O-2].[Ti+4].[Pd].O>[NH2:12][C:11]1[C:2]([CH3:1])=[CH:3][C:4]2=[N:8][C:7](=[O:9])[N:6]=[C:5]2[CH:10]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
5-methyl-6-nitrobenzimidazolone
Quantity
19.3 g
Type
reactant
Smiles
CC1=CC=2C(=NC(N2)=O)C=C1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
5-methyl-6-nitrobenzimidazolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=2C(=NC(N2)=O)C=C1[N+](=O)[O-]
Step Five
Name
Quantity
0.01 g
Type
catalyst
Smiles
N.O[V](=O)=O
Name
Quantity
5 g
Type
catalyst
Smiles
[O-2].[O-2].[Ti+4]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the suspension is stirred at 65° C. for 78 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to a suspension
FILTRATION
Type
FILTRATION
Details
The resulting suspension is then sieved through a sieve
WASH
Type
WASH
Details
is washed with 100 ml of water
FILTRATION
Type
FILTRATION
Details
the combined aqueous phases are then filtered through a paper
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with 50 ml of water
CUSTOM
Type
CUSTOM
Details
Drying at 80° C. under reduced pressure (125 mbar)

Outcomes

Product
Details
Reaction Time
78 h
Name
Type
product
Smiles
NC1=CC=2C(=NC(N2)=O)C=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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